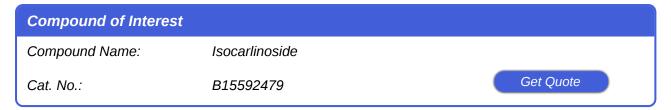


Application Note: Mass Spectrometry Fragmentation Analysis of Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of **Isocarlinoside** using mass spectrometry, with a focus on elucidating its fragmentation pattern. **Isocarlinoside**, a flavone di-C-glycoside, presents a unique analytical challenge due to the stability of its carbon-carbon glycosidic bonds. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This application note outlines a comprehensive experimental protocol and presents an expected fragmentation pattern based on established principles for flavone C-glycosides.

Introduction

Isocarlinoside is a naturally occurring flavonoid found in various plant species. As a luteolin derivative with two C-glycosyl moieties, an arabinopyranosyl and a glucopyranosyl group, it possesses potential pharmacological activities that are of significant interest in drug discovery and development. Mass spectrometry is a powerful tool for the structural characterization of such compounds. Unlike O-glycosides, which readily cleave at the glycosidic oxygen, C-glycosides exhibit more complex fragmentation patterns, primarily involving cleavages within the sugar rings. This note details the expected fragmentation cascade of **Isocarlinoside**, providing a valuable resource for its unambiguous identification.



Chemical Profile: Isocarlinoside

Property	Value	
Chemical Formula	C26H28O15	
Average Molecular Weight	580.49 g/mol	
Monoisotopic Molecular Weight	580.1428 g/mol	
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8- [(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]-6- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H- chromen-4-one	
CAS Number	83151-90-0	

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

This protocol provides a general framework for the analysis of **Isocarlinoside** using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

1. Sample Preparation:

- Standard Solution: Prepare a stock solution of **Isocarlinoside** (1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Perform serial dilutions to obtain working solutions in the range of 1-10 μg/mL.
- Matrix Samples: For analysis in biological or plant matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich the analyte and remove interfering substances. The final extract should be reconstituted in a solvent compatible with the mobile phase.

2. Liquid Chromatography (LC) Conditions:

• Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm) is recommended.



- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5-10% B, increasing to 30-40% B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 2-5 μL.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative ion mode is generally preferred for flavonoids.
- Capillary Voltage: 2.5-3.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Temperature: 350-450 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- MS Scan Range: m/z 100-1000.
- Tandem MS (MS/MS): Select the [M-H]⁻ ion of Isocarlinoside (m/z 579.1356) for collision-induced dissociation (CID).
- Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be applied to observe a range of fragment ions.

Predicted Mass Spectrometry Fragmentation Pattern of Isocarlinoside

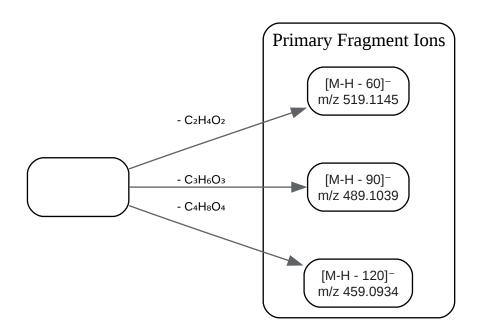


The fragmentation of flavone di-C-glycosides in negative ion mode is characterized by cleavages within the sugar moieties, as the C-C bond to the aglycone is highly stable. The expected fragmentation pattern for **Isocarlinoside** ([M-H]⁻ at m/z 579.1356) is summarized in the table below. The fragmentation is initiated by cross-ring cleavages of the arabinose (pentose) and glucose (hexose) units.

Precursor Ion [M-H]-	Fragment Ion (m/z)	Proposed Neutral Loss	Description
579.1356	519.1145	C ₂ H ₄ O ₂ (60)	Loss from the glycosidic moiety
579.1356	489.1039	СзН6Оз (90)	Cross-ring cleavage of a sugar unit
579.1356	459.0934	C4H8O4 (120)	Cross-ring cleavage of a sugar unit

Note: The m/z values are calculated based on the monoisotopic mass.

The fragmentation process is visualized in the following diagram:



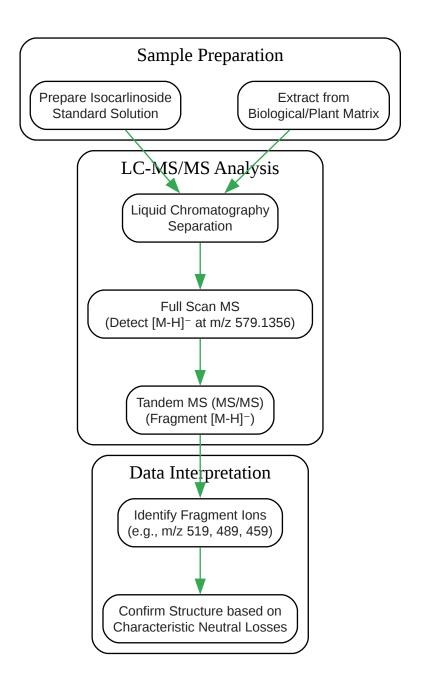
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Caption: Proposed fragmentation pathway of **Isocarlinoside** in negative ion mode ESI-MS/MS.

Workflow for Isocarlinoside Analysis

The logical flow for the identification and characterization of **Isocarlinoside** is depicted in the following workflow diagram.



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Caption: Experimental workflow for the analysis of **Isocarlinoside**.



Conclusion

The mass spectrometric analysis of **Isocarlinoside**, a flavone di-C-glycoside, requires careful optimization of LC-MS/MS parameters. The characteristic fragmentation pattern, dominated by neutral losses of 60, 90, and 120 Da from the sugar moieties, provides a reliable signature for its identification. The protocols and data presented in this application note serve as a valuable guide for researchers in natural product chemistry, pharmacology, and drug development for the confident characterization of **Isocarlinoside** and related flavone C-glycosides.

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